
2-Heptadecyl-2-nonadecyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptadecyl-2-nonadecyloxirane is an organic compound with the molecular formula C36H72O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by its long alkyl chains, making it a significant molecule in various industrial and research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptadecyl-2-nonadecyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of heptadecene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
Heptadecene+m-CPBA→this compound+m-Chlorobenzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as titanium silicalite, can further enhance the efficiency of the epoxidation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptadecyl-2-nonadecyloxirane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH3) can be employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxiranes or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Heptadecyl-2-nonadecyloxirane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the production of surfactants and emulsifiers, owing to its long alkyl chains and reactive oxirane ring.
Mécanisme D'action
The mechanism of action of 2-Heptadecyl-2-nonadecyloxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in applications such as cross-linking agents in polymer chemistry and as intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Heptadecyl-2-imidazoline
- 2-Heptadecyl-2-phenylethanol
- 2-Heptadecyl-2-naphtha[2,3]imidazole
Comparison
2-Heptadecyl-2-nonadecyloxirane is unique due to its oxirane ring, which imparts distinct reactivity compared to other similar long-chain compounds. For instance, 2-Heptadecyl-2-imidazoline has an imidazoline ring, which affects its chemical behavior and applications differently. Similarly, 2-Heptadecyl-2-phenylethanol and 2-Heptadecyl-2-naphtha[2,3]imidazole have different functional groups that influence their reactivity and use in various fields.
Propriétés
Numéro CAS |
922163-95-9 |
|---|---|
Formule moléculaire |
C38H76O |
Poids moléculaire |
549.0 g/mol |
Nom IUPAC |
2-heptadecyl-2-nonadecyloxirane |
InChI |
InChI=1S/C38H76O/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-38(37-39-38)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h3-37H2,1-2H3 |
Clé InChI |
IWTVTFCESFUCHS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCC1(CO1)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


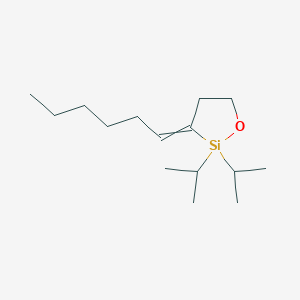
![4-Hydroxy-5-[(3R)-3-hydroxy-3-(2-methylphenyl)propyl]-N,N,1,2-tetramethyl-1H-benzimidazole-6-carboxamide](/img/structure/B14197299.png)
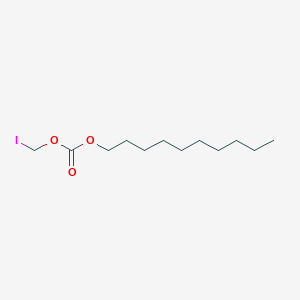
![3-(2-Ethoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14197304.png)
![N-[1-(Naphthalen-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14197316.png)


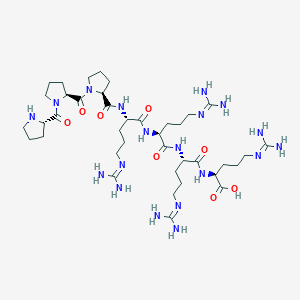
![N-[2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14197336.png)
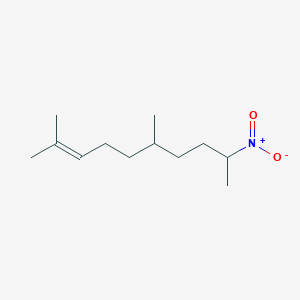
![2-(3-Oxo-3H-naphtho[2,1-b]pyran-1-yl)-N-(prop-2-yn-1-yl)acetamide](/img/structure/B14197344.png)
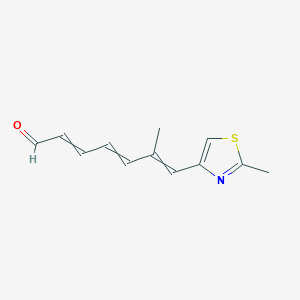
![5-Hydroxy-6-[2-(quinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14197376.png)
![N'-[4-(Oxomethylidene)-4H-pyrazol-3-yl]methanimidamide](/img/structure/B14197378.png)
